Home > Products > Screening Compounds P54807 > Difenoximide hydrochloride
Difenoximide hydrochloride - 37800-79-6

Difenoximide hydrochloride

Catalog Number: EVT-426740
CAS Number: 37800-79-6
Molecular Formula: C32H32ClN3O4
Molecular Weight: 558.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Type: Antidiarrheal
  • Chemical Family: Opioid derivatives
  • Mechanism: Opioid receptor agonist
Synthesis Analysis

The synthesis of difenoximide hydrochloride involves several key steps typically associated with the formation of opioid derivatives. The process generally includes the following methods:

  1. Starting Materials: The synthesis begins with the appropriate piperidine derivatives and phenylpropionic acid.
  2. Reactions: A common reaction pathway involves the formation of an ester followed by cyclization to form the piperidine core.
  3. Purification: The product is purified through recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications.

Technical details include:

  • Use of solvents such as chloroform or ethanol during reactions.
  • Monitoring reactions via thin-layer chromatography to confirm product formation.
Molecular Structure Analysis

Difenoximide hydrochloride has a complex molecular structure characterized by a piperidine ring and multiple aromatic groups.

Structural Data

  • Molecular Formula: C₃₀H₃₂N₂O₂
  • Molecular Weight: Approximately 452.5873 g/mol
  • Structural Features:
    • Contains a piperidine moiety.
    • Multiple aromatic rings that contribute to its pharmacological properties.

The three-dimensional conformation of difenoximide hydrochloride can be analyzed using computational chemistry tools, which provide insights into its binding interactions with receptors.

Chemical Reactions Analysis

Difenoximide hydrochloride participates in various chemical reactions that are crucial for its activity:

  1. Hydrolysis: In biological systems, difenoximide can undergo hydrolysis to yield active metabolites that exert therapeutic effects.
  2. Receptor Binding: The compound interacts with mu-opioid receptors in the gastrointestinal tract, leading to decreased motility.

Technical details include:

  • Reaction conditions such as temperature, pH, and solvent choice that optimize yield and purity.
  • Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy used to characterize the synthesized compounds.
Mechanism of Action

Difenoximide hydrochloride exerts its pharmacological effects primarily through:

  1. Opioid Receptor Activation: It binds to mu-opioid receptors located in the gut, which leads to:
    • Decreased peristalsis.
    • Increased segmentation of intestinal contents.
    • Enhanced contact time between contents and intestinal mucosa.
  2. Non-opioid Pathways: Emerging research suggests that difenoximide may also act through non-opioid mechanisms, contributing to its antidiarrheal efficacy despite limited opioid receptor activity.

Data on Mechanism

  • Onset of Action: Rapid absorption with peak plasma concentrations reached within 40-60 minutes post-administration.
  • Half-life: Approximately 7.24 hours, indicating sustained action in the gastrointestinal system.
Physical and Chemical Properties Analysis

Difenoximide hydrochloride exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and chloroform.

Chemical Properties

  • pKa: Indicates weak basicity, affecting its absorption characteristics.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant data includes:

  • Molecular refractivity and polarizability values that influence its interaction with biological membranes.
Applications

Difenoximide hydrochloride is primarily utilized in clinical settings for:

  1. Antidiarrheal Treatment: Effective in managing acute nonspecific diarrhea and chronic functional diarrhea.
  2. Research Applications: Used in studies investigating opioid receptor pathways and gastrointestinal motility disorders.

Its role as an adjunct therapy highlights its importance in comprehensive gastrointestinal management protocols, particularly for patients who do not respond adequately to standard treatments.

Introduction to Difenoximide Hydrochloride

Historical Development and Discovery

Difenoximide hydrochloride emerged from pharmaceutical research focused on structural modifications of the opioid antidiarrheal agent diphenoxylate. Developed as a water-insoluble derivative, this compound was strategically engineered to serve as a prodrug that undergoes metabolic activation in vivo. Upon ingestion, enzymatic hydrolysis cleaves the imide bond, releasing the active metabolite diphenoxylic acid (difenoxin) – the same primary bioactive compound generated by diphenoxylate metabolism. This molecular design aimed to optimize the pharmacokinetic profile while maintaining therapeutic efficacy for gastrointestinal applications. Preclinical investigations during the 1970s demonstrated that difenoximide hydrochloride possessed significant ability to suppress opioid withdrawal symptoms in murine models, exhibiting lower physical dependence liability than morphine or methadone in animal studies [5].

Chemical Classification and Nomenclature

Difenoximide hydrochloride belongs to the phenylpiperidine class of synthetic opioids, sharing structural homology with meperidine (pethidine) and diphenoxylate. Chemically, it is designated as 1-Piperidinebutanenitrile, 4-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-α,α,4-triphenyl-, monohydrochloride [5] [9]. Its molecular formula is C32H31N3O4·HCl, yielding a molecular weight of 558.06 g/mol [3] [5]. The compound features a central piperidine ring with three phenyl substituents (triphenylbutanenitrile) and a N-succinimidyloxycarbonyl group that confers prodrug characteristics [5].

  • Structural Characteristics:
  • Quaternary carbon center bearing three phenyl groups
  • Piperidine nitrogen enabling protonation
  • Succinimide ester linkage susceptible to enzymatic hydrolysis
  • Nitrile group enhancing lipophilicity

Table 1: Chemical Identifiers for Difenoximide Hydrochloride

Identifier TypeDesignation
Systematic IUPAC Name4-[2,5-Dioxopyrrolidin-1-yl]oxycarbonyl-4-cyano-1,1-diphenylbutylpiperidinium chloride
CAS Registry Number37800-79-6
SMILES NotationCl.O=C(ON1C(=O)CCC1=O)C2(CCN(CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)CC2)C5=CC=CC=C5
InChI KeyPAVHWTIATNTNMG-UHFFFAOYSA-N
Molecular FormulaC32H31N3O4·HCl
Molecular Weight558.06 g/mol

The succinimide moiety functions as a bioreversible prodrug element, rendering difenoximide hydrochloride pharmacologically inactive until metabolic conversion releases the active difenoxin molecule [5]. This structural design modulates bioavailability and duration of action relative to its parent compound.

Regulatory Status and Controlled Substance Designations

Difenoximide hydrochloride and its active metabolite difenoxin are subject to stringent international controls due to their opioid activity and potential for misuse. In the United States, pure difenoxin is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA), indicating it has a high potential for abuse with no accepted medical use [4] [6]. However, formulations containing limited quantities of difenoxin hydrochloride (≤ 2.5 mg per dosage unit) combined with at least 25 µg of atropine sulfate receive Schedule V designation – the least restrictive category [4] [6]. This combination strategy serves as an abuse-deterrent measure since atropine induces unpleasant anticholinergic effects when consumed excessively.

Table 2: International Regulatory Classifications

JurisdictionLegislative FrameworkClassificationSpecific Provisions
United StatesControlled Substances ActSchedule I (difenoxin)Schedule V for formulations with atropine sulfate (≤2.5mg difenoxin + ≥25µg atropine per unit) [4] [6]
United KingdomMisuse of Drugs Act 1971Class ASchedule 2 (Controlled Drug) [8]
CanadaControlled Drugs and Substances ActSchedule IEquivalent to US Schedule II with restrictions on possession [10]

The regulatory landscape reflects a risk-based approach where pure difenoximide/difenoxin faces the strictest controls due to its potential for dependence and diversion. The United Nations Single Convention on Narcotic Drugs similarly lists difenoxin under international control, influencing national scheduling decisions worldwide [7]. Manufacturing and distribution are subject to Drug Enforcement Administration (DEA) quotas and security requirements under the CSA framework established in 1970 [7]. The Act's scheduling criteria evaluate actual or relative abuse potential, scientific evidence of pharmacological effects, and public health risks – factors that justified difenoxin's placement in Schedule I [6] [7].

Properties

CAS Number

37800-79-6

Product Name

Difenoximide hydrochloride

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride

Molecular Formula

C32H32ClN3O4

Molecular Weight

558.1 g/mol

InChI

InChI=1S/C32H31N3O4.ClH/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37;/h1-15H,16-23H2;1H

InChI Key

PAVHWTIATNTNMG-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl

Synonyms

difenoximide
SC-26100

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.